molecular formula C7H5NO5 B184560 5-Hydroxy-2-nitrobenzoic acid CAS No. 610-37-7

5-Hydroxy-2-nitrobenzoic acid

Cat. No. B184560
CAS RN: 610-37-7
M. Wt: 183.12 g/mol
InChI Key: BUHKQTKKZAXSMH-UHFFFAOYSA-N
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Patent
US04384135

Procedure details

5-Ethoxycarbonyloxy-2-nitrobenzoic acid (6.12 g) was dissolved in a solution of potassium hydroxide (3.2 g of 85% pure material) in water (10 ml) and heated under reflux for 2 hours, to cleave off the ethoxy-carbonyl residue and form the di-potassium salt of 3-carboxy-4-nitrophenol. The solution so prepared was mixed with toluene and distilled until the water had been removed. Dimethyl sulphoxide (50 ml) was added and the mixture distilled until the vapour temperature reached 190°. A further quantity (50 ml) of dimethyl sulphoxide (50 ml) was then added, together with 3-chloro-4,5-difluorobenzotrifluoride (5.43 g), and the mixture heated at 100° for 4 hours. The mixture was diluted with water (200 ml) and acidified with dilute hydrochloric acid. The mixture was extracted twice with ether and the extracts washed with water, dried and evaporated. The brown oil remaining was crystallised from carbon tetrachloride to give the required compound (2 g) with a melting point of 145°-148°.
Name
5-Ethoxycarbonyloxy-2-nitrobenzoic acid
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethoxy-carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13])=O)C>[OH-].[K+].O>[C:12]([C:11]1[CH:15]=[C:7]([OH:6])[CH:8]=[CH:9][C:10]=1[N+:16]([O-:18])=[O:17])([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
5-Ethoxycarbonyloxy-2-nitrobenzoic acid
Quantity
6.12 g
Type
reactant
Smiles
C(C)OC(=O)OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
3.2 g
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
ethoxy-carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.